molecular formula C25H24N2O3S B2428475 N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide CAS No. 878060-94-7

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Cat. No.: B2428475
CAS No.: 878060-94-7
M. Wt: 432.54
InChI Key: ABRIUFSKYLHWEL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a benzylsulfonyl group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through sulfonylation reactions, where the indole core reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the indole derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or benzylsulfonyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Substituted derivatives where the benzylsulfonyl group is replaced by the nucleophile.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide
  • 2-(3-(ethylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide
  • 2-(3-(propylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide stands out due to its specific benzylsulfonyl group, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-18-12-13-21(14-19(18)2)26-25(28)16-27-15-24(22-10-6-7-11-23(22)27)31(29,30)17-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRIUFSKYLHWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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